molecular formula C15H16N2O2S B3001790 4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one CAS No. 2224493-90-5

4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one

Cat. No.: B3001790
CAS No.: 2224493-90-5
M. Wt: 288.37
InChI Key: WKQHGKZDWUWSHD-UHFFFAOYSA-N
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Description

4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one is a synthetic organic compound that features a unique azetidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one typically involves a multi-step process. One common method begins with the preparation of the 3-methylthiophen-2-ylmethylamine, which is then reacted with 2-chlorophenol to form the intermediate 2-[(3-methylthiophen-2-yl)methylamino]phenol. This intermediate undergoes a cyclization reaction with chloroacetyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the azetidinone ring can produce the corresponding amine .

Scientific Research Applications

4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of bacteria or cancer cells. The azetidinone ring structure is known to interfere with cell wall synthesis in bacteria, making it a valuable component in antibiotic development .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: This compound shares the azetidinone core but has different substituents, leading to variations in biological activity.

    3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another azetidinone derivative with distinct substituents that influence its chemical and biological properties.

Uniqueness

4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one is unique due to the presence of the 3-methylthiophen-2-yl group, which imparts specific electronic and steric properties. This uniqueness can lead to distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[2-[(3-methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-6-7-20-13(10)9-16-11-4-2-3-5-12(11)19-15-8-14(18)17-15/h2-7,15-16H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQHGKZDWUWSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2=CC=CC=C2OC3CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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